

# Enzymatic degradation of ethylene terephthalate cyclic trimer for recycling

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An Application Note and Protocol for the Enzymatic Degradation of **Ethylene Terephthalate Cyclic Trimer** 

### Introduction

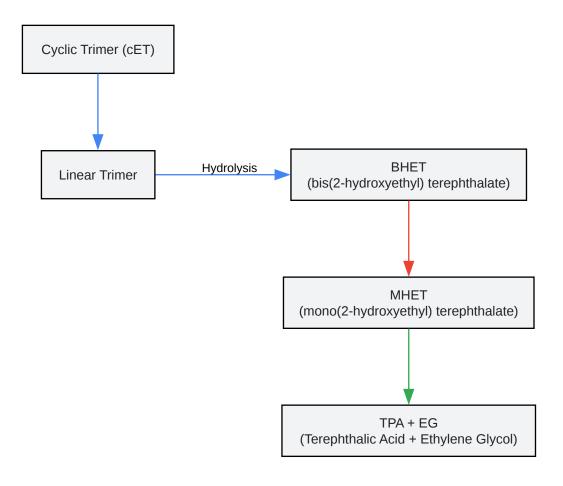
Polyethylene terephthalate (PET) is a widely used plastic in packaging and textiles. During its manufacturing process, cyclic oligomers are formed as by-products, with the **ethylene terephthalate cyclic trimer** (cET) being a major component.[1] These cyclic oligomers can cause issues during processing and recycling. The enzymatic degradation of cET into its constituent monomers, terephthalic acid (TPA) and ethylene glycol (EG), or intermediates like mono-(2-hydroxyethyl) terephthalate (MHET) and bis(2-hydroxyethyl) terephthalate (BHET), presents a promising and environmentally friendly approach for PET recycling.[2][3] This method operates under mild conditions, reducing energy consumption compared to conventional chemical recycling.[2] This document provides detailed protocols for the enzymatic degradation of cET and the subsequent analysis of its hydrolysis products.

## **Principle of the Method**

The enzymatic recycling of cET involves the hydrolysis of the ester bonds within the cyclic structure by specific hydrolase enzymes, such as cutinases and esterases.[1][4] The reaction proceeds in a stepwise manner. First, the enzyme cleaves one of the ester bonds in the cyclic trimer to form a linear trimer. Subsequent hydrolysis breaks down the linear trimer into dimers (BHET), monomers (MHET), and finally into terephthalic acid (TPA) and ethylene glycol (EG).



[2] The efficiency of this process depends on factors like enzyme type, substrate concentration, temperature, and pH.



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Caption: Enzymatic hydrolysis pathway of PET cyclic trimer (cET).

## **Data Summary: Enzymes for cET Degradation**

Several enzymes have been identified with the ability to hydrolyze PET and its cyclic oligomers. The table below summarizes key enzymes and their characteristics.



Enzyme Name	Source Organism	Optimal Temp (°C)	Optimal pH	Substrate (s)	Key Products	Referenc e
Cutinase	Humicola insolens	70 - 80	-	PET film, cET	MHET, BHET, TPA	[1][5]
Carboxyles terase	Thermobifi da fusca KW3	60	6.0	cET	-	[1]
Cutinase	Fusarium solani	40	7.5 - 10	PET film	-	[2][5]
LCC	Leaf- branch compost	50	8.0	PET	-	[2]
IsPETase	Ideonella sakaiensis	30	9.0	Amorphous PET	MHET, TPA	[6]

Note: Kinetic parameters are highly dependent on the specific substrate form (e.g., film, powder, cyclic oligomer) and reaction conditions. A study on Thermobifida fusca carboxylesterase reported a Vmax of 9.3 µmol/min/mg and a Km of 0.5 mM for the hydrolysis of cET.[1]

# **Experimental Protocols**

# Protocol 1: Enzymatic Hydrolysis of PET Cyclic Trimer (cET)

This protocol describes the general procedure for setting up a batch reaction for the enzymatic degradation of cET.

#### Materials:

- PET cyclic trimer (cET)
- Selected hydrolase enzyme (e.g., Cutinase from Humicola insolens)



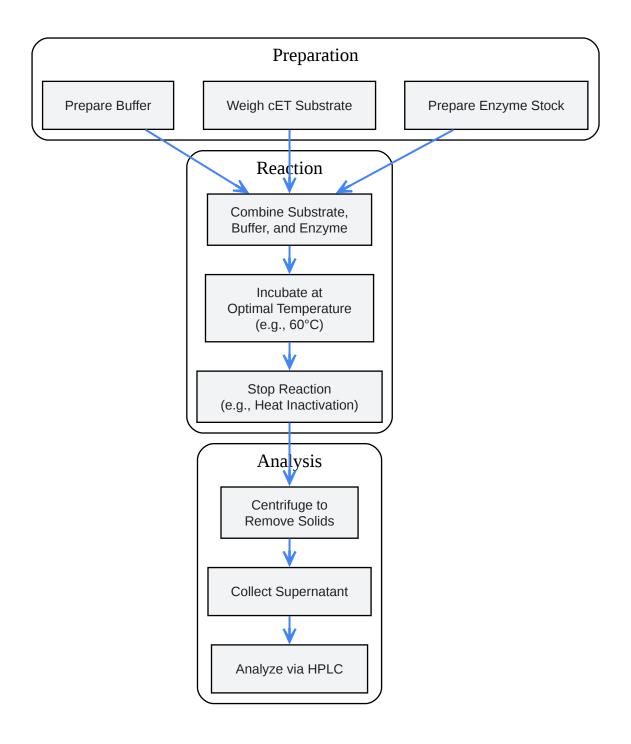




- Buffer solution (e.g., 0.1 M Glycine buffer, pH 8)[5]
- Thermostated incubator or water bath
- Reaction vessels (e.g., 1.5 mL microcentrifuge tubes or larger vials)
- Centrifuge

Workflow:





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Caption: General workflow for enzymatic degradation of cET.

Procedure:



- Substrate Preparation: Weigh a specific amount of cET powder (e.g., 10 mg) and place it into a reaction vessel. The surface area of the substrate can significantly impact the reaction rate.
  [5]
- Reaction Setup: Add the appropriate buffer solution to the vessel to achieve the desired substrate concentration (e.g., 1 mg/mL).
- Pre-incubation: Place the vessel in a thermostated water bath set to the enzyme's optimal temperature (e.g., 60°C for T. fusca esterase, 70°C for H. insolens cutinase) and allow it to equilibrate for 5-10 minutes.[1][5]
- Enzyme Addition: Add a predetermined amount of the enzyme solution to initiate the reaction. The enzyme-to-substrate ratio is a critical parameter that can influence the product distribution.[1]
- Incubation: Incubate the reaction mixture for a set period (e.g., 1 to 24 hours), with or without agitation.
- Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching solution (e.g., acid or organic solvent, depending on the downstream analysis).
- Sample Preparation for Analysis: Centrifuge the reaction mixture at high speed (e.g., 13,000 x g for 15 minutes) to pellet any undissolved substrate and enzyme.
- Analysis: Carefully collect the supernatant for analysis of soluble degradation products (TPA, MHET, BHET) using HPLC as described in Protocol 2.

## **Protocol 2: HPLC Analysis of Degradation Products**

This protocol details the method for separating and quantifying the primary hydrolysis products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8]

#### Materials & Equipment:

- HPLC system with a UV/Vis detector
- C18 reverse-phase column (e.g., 5 μm, 4.6 × 250 mm)[7]



- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
- Mobile Phase B: HPLC-grade methanol or acetonitrile[8]
- Standards: TPA, MHET, BHET of known concentrations
- Syringe filters (0.22 μm)

#### Procedure:

- Sample Preparation: Filter the supernatant collected from Protocol 1 through a 0.22 μm syringe filter to remove any particulate matter.
- Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.[7]
- Injection: Inject a specific volume (e.g., 10  $\mu$ L) of the filtered sample and standards onto the column.[7]
- Elution & Detection: Run the gradient elution program as detailed in the table below. Monitor the eluate by measuring UV absorbance at approximately 240-260 nm.[7][8] TPA, MHET, and BHET contain aromatic rings and will absorb strongly in this range.
- Quantification: Identify the peaks corresponding to TPA, MHET, and BHET by comparing their retention times with the prepared standards.[9] Quantify the concentration of each product by integrating the peak area and comparing it against a standard curve.

Example HPLC Gradient Program:



Time (minutes)	Flow Rate (mL/min)	% Mobile Phase A (0.1% TFA in Water)	% Mobile Phase B (Methanol)
0.0	0.8	95	5
5.0	0.8	60	40
20.0	0.8	55	45
21.0	0.8	95	5
25.0	0.8	95	5

This is an example gradient adapted from literature and may require optimization for specific columns and systems.[7]

# Protocol 3: Enzyme Activity Assay using pH-Stat Titration

This titrimetric method measures the release of acidic products (TPA and MHET) during hydrolysis, which causes a drop in pH. The rate of addition of a base (e.g., NaOH) required to maintain a constant pH is proportional to the enzyme's activity.[8]

#### Materials & Equipment:

- pH-stat system (autotitrator) with a pH electrode and a burette
- Thermostated reaction vessel
- NaOH solution of a known concentration (e.g., 6 N)
- Substrate suspension (e.g., cET in a low-buffer solution)
- Enzyme solution

#### Procedure:

 Setup: Place the substrate suspension in the thermostated reaction vessel and bring it to the desired temperature and pH (e.g., 70°C, pH 8.0).



- Initiation: Add the enzyme to the vessel to start the reaction.
- Titration: The pH-stat will automatically monitor the pH. As the enzymatic hydrolysis produces carboxylic acid groups, the pH will decrease. The instrument will titrate the NaOH solution into the reaction to maintain the pH at the setpoint.
- Data Recording: Record the volume of NaOH added over time. The reaction is typically followed for about 1 hour.[8]
- Activity Calculation: Determine the rate of hydrolysis from the linear portion of the NaOH consumption curve (e.g., from 15 to 30 minutes).[8] The enzyme activity can be expressed as µmoles of NaOH consumed per minute per mg of enzyme.

### Conclusion

The enzymatic degradation of PET cyclic trimer is a viable and sustainable strategy for plastic recycling. The protocols outlined in this document provide a framework for researchers to perform and analyze the hydrolysis of cET. By leveraging enzymes like cutinases and esterases, it is possible to break down these cyclic by-products into valuable monomers for the synthesis of new PET, thus contributing to a circular economy. Further research and enzyme engineering can lead to even more efficient and robust biocatalysts for industrial applications. [10][11]

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